![molecular formula C13H11NO3 B14488780 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione CAS No. 65286-72-8](/img/structure/B14488780.png)
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a pyrrole-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with the pyrrole-2,5-dione under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .
Aplicaciones Científicas De Investigación
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparación Con Compuestos Similares
1-[(Oxiran-2-yl)methyl]-1H-indole-3-carbaldehyde: This compound also contains an epoxide ring and is used in similar synthetic applications.
Glycidyl methacrylate: Another compound with an epoxide ring, commonly used in the production of epoxy resins.
Uniqueness: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of its epoxide ring and pyrrole-2,5-dione moiety. This combination provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
65286-72-8 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1-(oxiran-2-ylmethyl)-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO3/c15-12-6-11(9-4-2-1-3-5-9)13(16)14(12)7-10-8-17-10/h1-6,10H,7-8H2 |
Clave InChI |
WYANXPAXQGCGNN-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


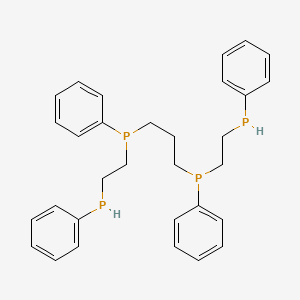
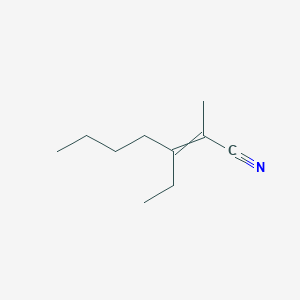
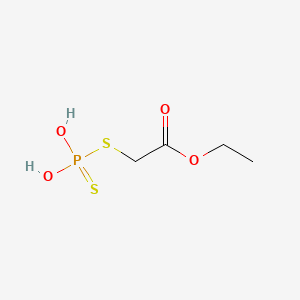
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
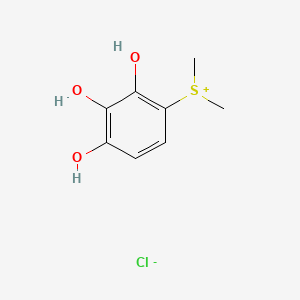
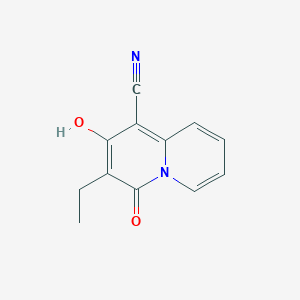
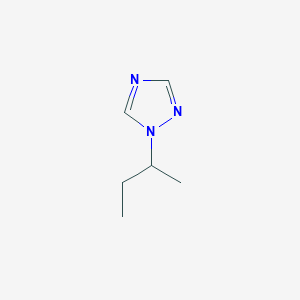
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
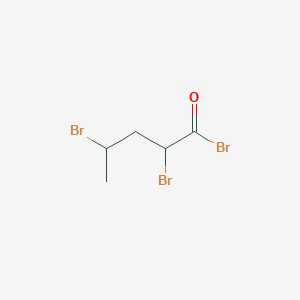
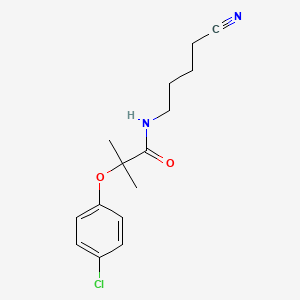
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)


